![molecular formula C9H8BrN3S B1380020 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide CAS No. 1216138-82-7](/img/structure/B1380020.png)
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide can be represented by the InChI code:1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide are not fully detailed in the searched resources .Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for developing new antituberculosis (TB) drugs. Some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structural features allow for the exploration of structure-activity relationships, aiding in the design of potent anti-TB agents .
Organic Synthesis: Pharmaceutical Intermediates
The compound serves as an intermediate in organic syntheses, particularly in the pharmaceutical industry. It can be used to introduce various functional groups, enhancing the diversity and potential of pharmaceutical compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as important scaffolds in medicinal chemistry , and some of them exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with biological molecules, which could potentially lead to changes in cellular processes .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWSZEJEZJRRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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